(S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a cyclopropyl group, and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is commonly found in many biologically active compounds. The presence of the cyclopropyl and trifluoromethyl groups can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of (S)-proline as a starting material, which undergoes a series of reactions including chloroacetylation, amidation, and dehydration to form the pyrrolidine ring . The cyclopropyl group can be introduced via a cyclopropanation reaction, while the trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of (S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropyl and trifluoromethyl groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Cyclopropylamine: Contains a cyclopropyl group but lacks the pyrrolidine ring and trifluoromethyl group.
Uniqueness
(S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of its pyrrolidine ring, cyclopropyl group, and trifluoromethyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler analogs .
Properties
Molecular Formula |
C8H13F3N2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
(3S)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)12-6-3-4-13(5-6)7-1-2-7/h6-7,12H,1-5H2/t6-/m0/s1 |
InChI Key |
LGQSAGZCAHHYAK-LURJTMIESA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC(F)(F)F)C2CC2 |
Canonical SMILES |
C1CC1N2CCC(C2)NC(F)(F)F |
Origin of Product |
United States |
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